3,4-diethoxy-N-(1-isopropyl-4-piperidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethoxy-N-(1-isopropyl-4-piperidinyl)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two ethoxy groups attached to the benzene ring and a piperidine ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(1-isopropyl-4-piperidinyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 1-isopropyl-4-piperidinol.
Formation of Benzoyl Chloride: 3,4-diethoxybenzoic acid is converted to 3,4-diethoxybenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The 3,4-diethoxybenzoyl chloride is then reacted with 1-isopropyl-4-piperidinol in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of 3,4-dicarboxybenzamide.
Reduction: Formation of 3,4-diethoxy-N-(1-isopropyl-4-piperidinyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,4-diethoxy-N-(1-isopropyl-4-piperidinyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(1-isopropyl-4-piperidinyl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to receptors or enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diethoxy-N-(1-methyl-4-piperidinyl)benzamide
- 3,4-Diethoxy-N-(1-ethyl-4-piperidinyl)benzamide
- 3,4-Diethoxy-N-(1-propyl-4-piperidinyl)benzamide
Uniqueness
Compared to similar compounds, 3,4-diethoxy-N-(1-isopropyl-4-piperidinyl)benzamide exhibits unique properties due to the presence of the isopropyl group on the piperidine ring. This structural feature may influence its chemical reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields.
Properties
IUPAC Name |
3,4-diethoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-5-23-17-8-7-15(13-18(17)24-6-2)19(22)20-16-9-11-21(12-10-16)14(3)4/h7-8,13-14,16H,5-6,9-12H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZQNOWTXFZJBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.